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Compound of Interest

Compound Name: Hexa-2,4-dien-1-ol

Cat. No.: B7820522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexa-
2,4-dien-1-ol (also known as sorbic alcohol), a conjugated unsaturated alcohol. The
information presented herein is intended to support research and development activities by
providing key spectral data (NMR, IR, and MS) in a readily accessible format, along with
detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2E,4E)-hexa-2,4-dien-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
5.74 dt 15.2,5.8 H-2
6.18 dd 15.2,10.5 H-3
6.05 dd 15.0, 10.5 H-4
5.62 dg 15.0, 6.8 H-5
4.17 d 5.8 H-1 (CH20H)
1.74 d 6.8 H-6 (CHs)
1.45 t 54 OH
Solvent: CDCls, Reference: TMS at 0.00 ppm
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Assignment
135.0 C-3
130.8 C-4
1294 C-2
128.9 C-5
63.7 C-1
18.2 C-6

Solvent: CDClIs, Reference: CDCls at 77.16 ppm

Infrared (IR) Spectroscopy

The infrared spectrum of Hexa-2,4-dien-1-ol exhibits characteristic absorption bands

corresponding to its functional groups.[1]
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Wavenumber (cm~?) Intensity Assignment

3330 Strong, Broad O-H stretch

3020 Medium =C-H stretch

2920, 2860 Medium C-H stretch (sp?)

1670 Medium C=C stretch (conjugated)
1450 Medium C-H bend

1000 Strong C-O stretch

965 Strong =C-H bend (trans)

Mass Spectrometry (MS)

The electron ionization mass spectrum of Hexa-2,4-dien-1-ol shows a molecular ion peak and

characteristic fragmentation patterns.[2]

m/z Relative Intensity (%) Assignment

98 25 [M]* (Molecular lon)
83 100 [M - CHs]*

79 60 [M - H20 - H]*

69 55 [CsHe]*

55 85 [CaH7]*

a1 95 [CsHs]*

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound such as Hexa-2,4-dien-1-ol.
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A generalized workflow for the spectroscopic analysis of a chemical sample.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

e For *H NMR, accurately weigh 5-25 mg of Hexa-2,4-dien-1-ol. For 3C NMR, a higher
concentration of 50-100 mg is recommended.
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The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
chloroform-d, CDCIs).

The solution is transferred to a 5 mm NMR tube. The tube is capped and gently agitated to
ensure homogeneity.

. Instrument Setup and Data Acquisition:
The NMR tube is placed in the spectrometer's probe.
The magnetic field is locked onto the deuterium signal of the solvent.
Shimming is performed to optimize the homogeneity of the magnetic field.

For a standard *H NMR spectrum, a sufficient number of scans are acquired to achieve a
good signal-to-noise ratio.

For a 3C NMR spectrum, a proton-decoupled pulse sequence is typically used, and a larger
number of scans is required due to the lower natural abundance of the 13C isotope.

. Data Processing:

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-
domain spectrum.

The spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation:

e For a neat liquid sample like Hexa-2,4-dien-1-ol, a drop of the liquid is placed directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or
KBr).

. Instrument Setup and Data Acquisition:

A background spectrum of the empty ATR crystal or clean salt plates is collected.
The sample is then placed on the ATR crystal or between the salt plates.

The sample spectrum is acquired over a typical range of 4000-400 cm~*. Multiple scans are
averaged to improve the signal-to-noise ratio.

. Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce
the final infrared spectrum in terms of transmittance or absorbance.

Peak positions are identified and reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

1.

Sample Introduction:

A small amount of the Hexa-2,4-dien-1-ol sample is introduced into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC-MS).

The sample is vaporized in the ion source.

. lonization:

In Electron lonization (El), the vaporized sample molecules are bombarded with a high-
energy electron beam (typically 70 eV).

This causes the molecules to ionize and fragment.

. Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The separated ions are detected, and their abundance is recorded.

4. Data Processing:

A mass spectrum is generated, which is a plot of ion abundance versus m/z.

The molecular ion peak and the fragmentation pattern are analyzed to determine the
molecular weight and structural features of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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